4-Octadecylmorpholine

Catalog No.
S1513468
CAS No.
16528-77-1
M.F
C22H45NO
M. Wt
339.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Octadecylmorpholine

CAS Number

16528-77-1

Product Name

4-Octadecylmorpholine

IUPAC Name

4-octadecylmorpholine

Molecular Formula

C22H45NO

Molecular Weight

339.6 g/mol

InChI

InChI=1S/C22H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23/h2-22H2,1H3

InChI Key

GSMSOLOCRKCJMR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCN1CCOCC1

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1CCOCC1

4-Octadecylmorpholine (CAS 16528-77-1) is a specialized long-chain tertiary amine characterized by a morpholine head group and an 18-carbon stearyl tail. With a molecular weight of 339.6 g/mol and a highly lipophilic profile (XLogP3 of 8.7), it fundamentally differs from common short-chain morpholines [1]. In industrial procurement, it is primarily sourced as a low-volatility, low-corrosion catalyst for polyurethane foam manufacturing, a highly retained proton-sensing ionophore for polymeric pH sensors, and a precursor for ultra-low critical micelle concentration (CMC) cationic surfactants [2]. Its structural balance between the weakly basic morpholine ring and the massive hydrophobic tail makes it highly valuable for applications requiring strict control over phase partitioning, volatility, and interfacial activity.

Substituting 4-Octadecylmorpholine with standard short-chain analogs like N-methylmorpholine (NMM) or triethylenediamine (TEDA) severely compromises processability and product stability. In polyurethane catalysis, short-chain amines exhibit high volatility, leading to unacceptable VOC emissions and strong odors, while unblocked TEDA accelerates equipment corrosion [1]. In sensor and membrane applications, replacing the C18 chain with a C8 or C12 equivalent drastically reduces the compound's lipophilicity, causing rapid leaching from PVC or chitosan matrices and resulting in premature sensor drift [2]. Furthermore, when used as a surfactant precursor, shorter-chain analogs fail to achieve the ultra-low CMC required for high-efficiency hydrophobic drug solubilization or targeted antimicrobial activity.

Polyurethane Catalysis: Elimination of VOCs and Equipment Corrosion

In the production of water-blown flexible polyurethane foams, catalyst volatility and equipment corrosion are major procurement bottlenecks. 4-Octadecylmorpholine, often utilized as an acid-blocked delayed-action catalyst, leverages its high molecular weight (339.6 g/mol) to effectively eliminate the VOC emissions and offensive odors associated with standard catalysts like N-methylmorpholine (MW 101.1 g/mol) [1]. Furthermore, compared to unblocked triethylenediamine (TEDA), the steric bulk and lipophilicity of the octadecyl chain provide a protective effect that results in little to no corrosion of processing equipment, while maintaining the critical balance between the blowing and gelling reactions [2].

Evidence DimensionCatalyst Volatility and Equipment Corrosion Rate
Target Compound DataAcid-blocked 4-Octadecylmorpholine (Zero VOC, negligible corrosion)
Comparator Or BaselineN-methylmorpholine (High VOC) / Unblocked TEDA (Higher corrosion)
Quantified DifferenceElimination of amine emissions and significant reduction in metal corrosion
ConditionsWater-blown flexible polyurethane foam formulations

Procuring this long-chain amine prevents workplace VOC hazards and extends the lifespan of expensive polyurethane dispensing equipment.

Sensor Membrane Retention: XLogP-Driven Lifetime Extension

For polymeric pH sensors and optodes, the operational lifetime is strictly dictated by the lipophilicity of the proton-sensing compound, as leaching into the aqueous sample causes rapid signal degradation. 4-Octadecylmorpholine possesses a highly lipophilic XLogP3 of 8.7, which ensures near-total retention within plasticized PVC or chitosan matrices [1]. Quantitative lifetime modeling demonstrates that ionophores with such high lipophilicity can maintain stable membrane performance for over 30 days of continuous use in aqueous or blood samples, whereas shorter-chain analogs (e.g., C8 or C12 morpholines) leach out rapidly, causing unacceptable baseline drift within days [2].

Evidence DimensionMembrane Retention / Operational Lifetime
Target Compound Data4-Octadecylmorpholine (XLogP3 = 8.7, >30 days stability)
Comparator Or BaselineShort-chain morpholine analogs (XLogP3 < 4, <5 days stability)
Quantified DifferenceOver 6-fold increase in continuous operational lifetime
ConditionsNeutral-carrier-based liquid membranes in continuous-flow aqueous systems

Ensures that manufactured pH sensors and optodes meet the >1-month operational stability requirement for commercial viability.

Surfactant Efficiency: Exponential Reduction in Critical Micelle Concentration (CMC)

When utilized as a precursor for monocationic surfactants, the 18-carbon tail of 4-Octadecylmorpholine provides a massive thermodynamic advantage for micellization. Following the established rule that CMC decreases by approximately a factor of 2 for every additional methylene group, C18-derived morpholinium surfactants exhibit a CMC up to 60 times lower than their C12 (dodecyl) counterparts [1]. This ultra-low CMC translates to a remarkable increase in solubilization capacity—often by a factor of 4—for hydrophobic compounds, making it highly advantageous compared to shorter-chain analogs for formulating non-toxic delivery systems or high-efficiency antimicrobial agents [1].

Evidence DimensionCritical Micelle Concentration (CMC) and Solubilization Capacity
Target Compound DataC18-morpholinium derivatives (Ultra-low CMC, 4x solubilization)
Comparator Or BaselineC12-morpholinium derivatives (Baseline CMC, 1x solubilization)
Quantified Difference~60-fold reduction in CMC; 4-fold increase in hydrophobic solubilization
ConditionsAqueous surfactant solutions / nutrient broths

Allows formulators to use significantly less surfactant to achieve micellization, reducing both material costs and potential toxicity in downstream applications.

Low-Emission Automotive Polyurethane Foams

4-Octadecylmorpholine is a highly effective choice for formulating acid-blocked delayed-action catalysts in automotive interior PU foams. Its zero-volatility profile ensures compliance with strict automotive OEM regulations regarding interior VOC emissions and odors, while its low-corrosion characteristics protect manufacturing equipment[1].

Long-Term Continuous-Flow pH Sensors

In the manufacture of gel membrane electrodes and optodes for environmental or medical monitoring, 4-Octadecylmorpholine serves as a highly stable proton-sensing ionophore. Its extreme lipophilicity prevents leaching into the sample stream, enabling sensors to operate continuously for over 30 days without recalibration [2].

High-Efficiency Antimicrobial Surfactants

As a precursor for quaternary morpholinium salts, this compound is ideal for synthesizing myco-fumigation agents and biocides. The ultra-low CMC imparted by the C18 chain ensures maximum antimicrobial efficacy at minimal concentrations, reducing the overall toxic load in agricultural or pharmaceutical formulations[3].

XLogP3

8.7

Other CAS

16528-77-1

Wikipedia

4-Octadecylmorpholine

Dates

Last modified: 08-15-2023

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